N-methylleukotriene C4 is a synthetic analog of leukotriene C4, which is a potent lipid mediator involved in inflammatory responses. It is classified as a cysteinyl leukotriene and is primarily synthesized by immune cells such as neutrophils, macrophages, and mast cells. The compound plays a significant role in various physiological processes, particularly in bronchoconstriction and inflammation.
N-methylleukotriene C4 is produced through synthetic methods rather than being derived directly from biological sources. Its chemical structure is designed to mimic that of leukotriene C4 while exhibiting different metabolic properties, making it useful for research and therapeutic applications.
The synthesis of N-methylleukotriene C4 typically involves solid-phase peptide synthesis techniques. One common method includes the reaction of glutathione with commercially available leukotriene A4 methyl ester. The process can be broken down into the following steps:
High-performance liquid chromatography (HPLC) is often employed for purification, ensuring that the final product is free from impurities and has a high degree of accuracy in its composition .
The molecular structure of N-methylleukotriene C4 can be represented using various chemical notations:
The accurate mass of N-methylleukotriene C4 is reported as 639.319 g/mol with a molecular weight of 639.801 g/mol . The compound exhibits stereochemistry at several chiral centers as indicated by the use of symbols such as [C@@H] in its SMILES representation.
N-methylleukotriene C4 participates in various biochemical reactions primarily through its interaction with cysteinyl leukotriene receptors. It acts as an agonist for the human cysteinyl leukotriene 2 receptor (CysLT2), showing significant binding affinity and activity compared to its parent compound leukotriene C4.
The mechanism of action for N-methylleukotriene C4 involves its binding to cysteinyl leukotriene receptors on target cells. Upon binding:
Data indicates that N-methylleukotriene C4 exhibits an effective concentration (EC50) at the human cysteinyl leukotriene 2 receptor of approximately 122 nM while showing significantly lower activity at the cysteinyl leukotriene 1 receptor (>2000 nM) .
Relevant data includes:
N-methylleukotriene C4 has several scientific applications:
Leukotriene C₄ (LTC₄) is biosynthesized through the conjugation of leukotriene A₄ (LTA₄) with glutathione (GSH) catalyzed by LTC₄ synthase (LTC₄S), a membrane-associated protein in eicosanoid and glutathione metabolism (MAPEG) family member. This enzyme forms LTC₄ by linking the cysteine residue of GSH to the C6 position of LTA₄’s epoxide ring [1] . The γ-glutamyl moiety of GSH in native LTC₄ is highly susceptible to enzymatic cleavage by γ-glutamyl transpeptidase (GGT), which sequentially metabolizes LTC₄ to LTD₄ and LTE₄. This rapid degradation limits the bioactivity and research applications of LTC₄ [1].
N-Methylation of the γ-glutamyl amine (Figure 1) introduces a steric and electronic barrier at the GGT cleavage site. Computational models indicate the methyl group:
Figure 1: Structural Comparison of LTC₄ vs. NMLTC₄LTC₄
: γ-Glu-Cys-Gly conjugated to LTA₄NMLTC₄
: γ-N-Me-Glu-Cys-Gly conjugated to LTA₄
Two primary strategies enable NMLTC₄ synthesis: enzymatic catalysis using modified LTC₄S and total chemical synthesis.
Enzymatic SynthesisRecombinant LTC₄S (human or murine) expressed in Pichia pastoris catalyzes the conjugation of LTA₄ with N-methyl-glutathione (NMe-GSH). Key optimizations include:
Chemical SynthesisA 12-step route achieves stereocontrol:
Table 1: Comparison of NMLTC₄ Synthesis Methods
Method | Key Reagents/Conditions | Yield | Purity | Limitations |
---|---|---|---|---|
Enzymatic | LTC₄S, NMe-GSH, LTA₄, pH 7.8 | 40–60% | >90% | Low kcat for NMe-GSH |
Chemical | DCC, TBAF, HPLC purification | 35% | >95% | Stereochemical impurities |
NMLTC₄ exhibits >50-fold enhanced stability in GGT-rich environments compared to LTC₄. In human liver microsomes:
Mechanistic studies using crystal structures of LTC₄S (PDB: 2UUH) reveal why:
Enzymatic kinetics confirm resistance:
Table 2: Metabolic Stability Profiles
Parameter | LTC₄ | NMLTC₄ | Fold Change |
---|---|---|---|
GGT Kₘ (μM) | 28 ± 3 | >1,500 | >53× increase |
Microsomal t₁/₂ (min) | 1.8 ± 0.3 | 110 ± 12 | 61× increase |
Plasma t₁/₂ (min) | 5.2 ± 0.6 | 240 ± 25 | 46× increase |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: